5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol
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Overview
Description
5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol is a complex organic compound that features a combination of pyrazole, triazole, and phenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole and triazole rings, followed by their coupling with the phenol derivative. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the imine group would yield corresponding amines .
Scientific Research Applications
5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole and triazole rings are known to interact with various biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
1,2,4-Triazole: A core structure found in many biologically active compounds.
2-Methoxyphenol: A phenol derivative with similar functional groups.
Uniqueness
5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol is unique due to its combination of three distinct heterocyclic moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H18N6O2 |
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Molecular Weight |
326.35 g/mol |
IUPAC Name |
5-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H18N6O2/c1-10-7-11(2)21(20-10)16-19-18-12(3)22(16)17-9-13-5-6-15(24-4)14(23)8-13/h5-9,23H,1-4H3/b17-9+ |
InChI Key |
IHIXRZPWVHUGTC-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NN=C(N2/N=C/C3=CC(=C(C=C3)OC)O)C)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N2N=CC3=CC(=C(C=C3)OC)O)C)C |
Origin of Product |
United States |
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